molecular formula C17H21N5OS2 B6576685 3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 681273-07-4

3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No.: B6576685
CAS No.: 681273-07-4
M. Wt: 375.5 g/mol
InChI Key: OSNBXKILFFQURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a useful research compound. Its molecular formula is C17H21N5OS2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.11875266 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is an intriguing molecule due to its potential biological activities. This article explores its synthesis, biological evaluations including anticancer and antimycobacterial activities, and molecular docking studies.

Synthesis

The synthesis of this compound involves the reaction of 4-phenylpiperazine with various thiadiazole derivatives. The synthetic route typically includes the formation of Mannich bases through a one-step reaction involving formaldehyde and secondary amines in ethanol. Characterization techniques such as FT-IR, NMR (both 1^{1}H and 13^{13}C), and HRMS are employed to confirm the structure of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A related compound showed a 2.3-fold higher cytotoxic effect on HepG2 hepatoma cells compared to the standard drug 5-fluorouracil with an IC50 value of 0.78 µM for focal adhesion kinase inhibition .
  • Another study reported that certain thiadiazole derivatives displayed potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range (around 3.91 µM ) for some compounds .

Antimycobacterial Activity

The compound's potential as an antimycobacterial agent has also been explored:

  • In a study assessing various hydrazone derivatives containing thiadiazole fragments against Mycobacterium tuberculosis, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.07 µM , comparable to isoniazid .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of these compounds with target proteins involved in cancer progression and bacterial survival:

  • The docking results indicated favorable binding affinities and interactions with key active sites in proteins associated with cancer cell growth and M. tuberculosis survival mechanisms. This supports the observed biological activities and provides insights into the compound's mechanism of action .

Case Studies

Case studies focusing on specific derivatives of the compound have highlighted their efficacy:

  • Compound III : Exhibited strong cytotoxicity against HepG2 cells with an IC50 value significantly lower than conventional chemotherapeutics.
  • Compound 3d : Demonstrated remarkable antimycobacterial activity with a MIC of 0.0730 µM , indicating its potential as a lead compound for developing new treatments against tuberculosis .

Summary Table of Biological Activities

CompoundActivity TypeCell Line/OrganismIC50/MIC ValueReference
Compound IIIAnticancerHepG20.78 µM
Compound 3dAntimycobacterialMycobacterium tuberculosis0.0730 µM
Thiadiazole DerivativeAnticancerMCF-73.91 µM

Properties

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS2/c23-15-7-4-8-21-16(18-15)25-17(24)22(21)13-19-9-11-20(12-10-19)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNBXKILFFQURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.